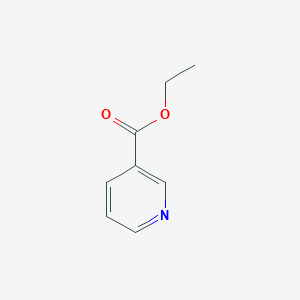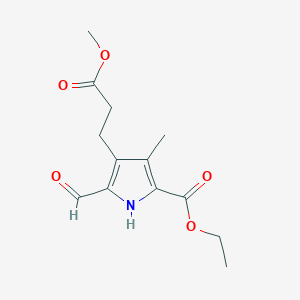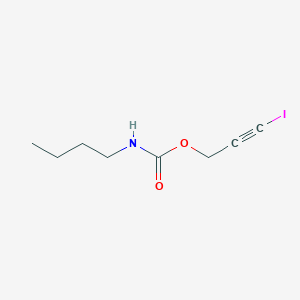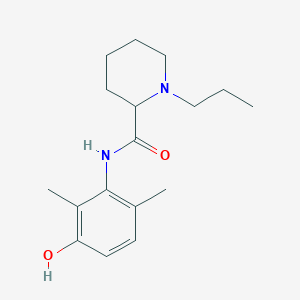
2-己基-1-癸醇
概述
描述
2-Hexyl-1-decanol is a branched alcohol and a constituent of the essential oil extracted from the roots of Adiantum flabellulatum . It is a long-chain glass-forming monohydroxy alcohol . It has been shown to have fungicidal properties and can inhibit the growth of Candida glabrata when used as a cationic surfactant .
Synthesis Analysis
2-Hexyl-1-decanol can be synthesized through the Guerbet reaction, a condensation reaction . The final reaction mixture was analyzed by GC and found to contain 83.4% 2-hexyl-1-decanol .Molecular Structure Analysis
The molecular formula of 2-Hexyl-1-decanol is C16H34O . Its structure can be viewed in 2D or 3D .Physical And Chemical Properties Analysis
2-Hexyl-1-decanol has a molecular weight of 242.44 g/mol . It is an aliphatic alcohol . More detailed physical and chemical properties were not found in the search results.科学研究应用
Drug Delivery Systems
2-Hexyl-1-decanol: has been utilized in the development of histidine-based ionizable cationic surfactants . These surfactants are designed for hydrophobic ion-pairing, which is a technique used to increase the lipophilicity of hydrophilic macromolecular drugs, thereby enhancing their delivery. The surfactants, including those derived from 2-Hexyl-1-decanol, have shown promising results in providing endosomal escape for drugs, which is crucial for the effective delivery of many biopharmaceuticals .
Analytical Chemistry
In analytical chemistry, 2-Hexyl-1-decanol is employed as an organic solvent in the parallel artificial liquid membrane extraction (PALME) method . This technique is used for the extraction of non-polar acidic drugs from human plasma, which is a critical step in the analysis of various pharmaceutical compounds .
Biodegradable Agents
The compound’s derivatives have been explored as biodegradable agents in drug delivery. Their biodegradability has been confirmed by enzymatic cleavage within 24 hours, making them environmentally friendly options for pharmaceutical applications .
Cosmetic Industry
2-Hexyl-1-decanol: is isolated from different parts of Lonicera japonica Thunb and is used in cosmetic preparations . Its properties make it suitable for formulations that require long-chain alcohols, contributing to the texture and stability of cosmetic products.
Fungicidal Properties
This compound has been identified to possess fungicidal properties . It has been shown to inhibit the growth of Candida glabrata when used as a cationic surfactant, indicating its potential as an antifungal agent .
Material Science
In material science, 2-Hexyl-1-decanol is studied for its dielectric relaxation properties at low temperatures . This property is significant for understanding the behavior of materials under different thermal conditions and can be applied in the development of new materials with specific thermal characteristics.
Environmental Safety
Due to its biodegradable nature, 2-Hexyl-1-decanol and its derivatives are considered safe for the environment. They do not show cytotoxic effects on Caco-2 cells below their critical micellar concentration, which is an important factor in assessing the environmental impact of chemical substances .
Pharmaceutical Preparations
Lastly, 2-Hexyl-1-decanol is used in pharmaceutical preparations. Its role as a solvent and its involvement in enhancing the delivery of drugs highlight its importance in the pharmaceutical industry .
安全和危害
未来方向
作用机制
Target of Action
2-Hexyl-1-decanol is a branched alcohol It’s known to be used as an organic solvent in the extraction of non-polar acidic drugs from human plasma .
Mode of Action
It’s known that it can interact with non-polar acidic drugs, facilitating their extraction from human plasma . This suggests that it may interact with hydrophobic regions within biological systems.
Result of Action
As a solvent, it may facilitate the movement and availability of other compounds within biological systems .
属性
IUPAC Name |
2-hexyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULHFMYCBKQGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041265 | |
| Record name | 2-Hexyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS] | |
| Record name | 1-Decanol, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexyl-1-decanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Hexyl-1-decanol | |
CAS RN |
2425-77-6 | |
| Record name | 2-Hexyl-1-decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanol, 2-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyl-1-decanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Decanol, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexyldecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYLDECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Z7P1317 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- A: Research shows that using 2-hexyl-1-decanol as a co-substrate with glucose in Candida bombicola cultures can lead to the production of novel sophorolipids, including a unique alkyl-glucoside with a branched hydrophobic component. [, ]
- A: Yes, 2-hexyl-1-decanol (also known as C16 Guerbet alcohol) can be synthesized from n-octanol using a supported CuO-NiO catalyst in the presence of KOH. This catalytic approach has demonstrated promising yields and selectivity. []
A: Studies have explored the transesterification of waste fish oil fatty ethyl esters with various alcohols, including 2-hexyl-1-decanol. Results show that immobilized lipases are particularly effective catalysts for transesterification with larger alcohols like 2-hexyl-1-decanol, offering high stability and reusability. []
- A: Due to its long hydrophobic chain and single hydroxyl group, 2-hexyl-1-decanol exhibits characteristics of both alkanes and alcohols. This unique structure influences its solubility in different solvents and its behavior in mixtures. []
- A: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to identify and quantify 2-hexyl-1-decanol in complex matrices, such as plant extracts, fermentation broths, and environmental samples. [, , , , , ]
- A: The choice of alternatives depends on the specific application. For instance, in sophorolipid production, other hydrophobic co-substrates like fatty acids or plant oils can be used, leading to different sophorolipid profiles. [] In the synthesis of Guerbet alcohols, variations in the catalyst system or starting materials can lead to different product distributions. []
- A: Apart from GC-MS, other analytical techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable structural information. [] Computational chemistry tools can be employed to model its interactions and properties. []
- A: The branched structure of 2-hexyl-1-decanol significantly affects its physical properties, such as melting point, viscosity, and solubility, compared to linear alcohols with the same number of carbon atoms. [] This structural difference also impacts its interactions with enzymes, as seen in the transesterification reactions using lipases. []
- A: Research suggests that 2-hexyl-1-decanol, identified as a volatile compound emitted by aphid-infested soybean plants, exhibits a high binding affinity to specific odorant binding proteins (CpalOBPs) in the lacewing Chrysopa pallens, a natural predator of aphids. This interaction might contribute to the lacewing's ability to locate aphids as prey. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B30485.png)
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)
![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)



![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)



![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)